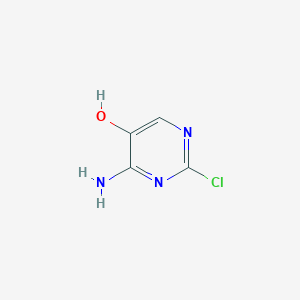

4-Amino-2-chloropyrimidin-5-ol

Description

Properties

IUPAC Name |

4-amino-2-chloropyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-4-7-1-2(9)3(6)8-4/h1,9H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMOXVXRYNMFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2-chloropyrimidine: Synthesis, Properties, and Applications in Modern Drug Discovery

Executive Summary: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among the vast array of pyrimidine-based building blocks, 4-Amino-2-chloropyrimidine has emerged as a particularly versatile and valuable intermediate. Its strategic placement of amino and chloro functional groups allows for sequential, site-selective modifications, making it a powerful tool for constructing complex molecular architectures. This guide provides an in-depth analysis of 4-Amino-2-chloropyrimidine, covering its physicochemical properties, robust synthetic protocols, key applications in drug development, and essential safety and handling considerations for researchers.

Introduction and Physicochemical Profile

4-Amino-2-chloropyrimidine, identified by the CAS Number 7461-50-9 , is a light yellow crystalline solid at room temperature.[2] Its structure is characterized by a pyrimidine ring substituted with an amino group at the 4-position and a chlorine atom at the 2-position. This arrangement creates a molecule with distinct reactive sites, which is highly advantageous for synthetic chemists. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), while the amino group can be engaged in a variety of coupling reactions or serve as a key pharmacophoric feature.

The compound's utility is underscored by its role as a precursor in the development of targeted therapies, including antiviral and anticancer agents.[2] Its favorable reactivity and stability make it a reliable component in multi-step synthetic pathways.[2]

Table 1: Physicochemical Properties of 4-Amino-2-chloropyrimidine

| Property | Value | Source |

| CAS Number | 7461-50-9 | [2][3] |

| Molecular Formula | C₄H₄ClN₃ | [2][3] |

| Molecular Weight | 129.55 g/mol | [2][3] |

| Appearance | Light yellow crystal / Solid | [2] |

| Melting Point | 197-205 °C | [3] |

| Purity | ≥ 97-98% (typical) | [2][3] |

| SMILES String | Nc1ccnc(Cl)n1 | [3] |

| InChI Key | LPBDZVNGCNTELM-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrimidines is a well-established field, with numerous methods reported. For 4-Amino-2-chloropyrimidine, a common and scalable approach involves the transformation of a precursor like 2,4-diamino-6-hydroxypyrimidine. A generalized synthetic workflow is outlined below.

Experimental Protocol: Synthesis from 2,4-Diamino-6-hydroxypyrimidine

This protocol describes a two-step process to generate the target compound. The initial step is a chlorination reaction, followed by hydrolysis.

Step 1: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

-

Reagents & Setup: Charge a reaction vessel with 2,4-diamino-6-hydroxypyrimidine (1 equivalent) and phosphorus oxychloride (POCl₃, excess). The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood.

-

Reaction: Heat the mixture, typically to reflux, and maintain for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Causality: Phosphorus oxychloride serves as both the solvent and the chlorinating agent, effectively replacing the hydroxyl group with a chlorine atom to yield 2,4-diamino-6-chloropyrimidine.

-

-

Work-up: After completion, the reaction mixture is cooled carefully. The excess POCl₃ is quenched by slowly adding the mixture to ice water. This is a highly exothermic step and requires careful control of the addition rate.

Step 2: Hydrolysis and Isolation

-

Hydrolysis: The aqueous solution from the quenching step is heated to 90 °C. This step is crucial for hydrolyzing intermediates and ensuring the formation of the desired product.[4]

-

Purification: The resulting precipitate, 2,4-diamino-6-chloropyrimidine, can be collected by filtration.[4] Further reactions can then be carried out to arrive at the final 4-Amino-2-chloropyrimidine structure, often involving selective deamination or other functional group manipulations.

Note: The direct synthesis can also start from other pyrimidine precursors. The chosen route often depends on the availability and cost of starting materials.

Workflow Visualization

Caption: A generalized workflow for the synthesis of 4-Amino-2-chloropyrimidine.

Applications in Drug Discovery and Agrochemicals

4-Amino-2-chloropyrimidine is a cornerstone intermediate for creating diverse molecular libraries targeting various diseases. Its utility stems from the differential reactivity of the C2-chloro and C4-amino groups.

Role as a Versatile Building Block

The chlorine at the C2 position is an excellent leaving group for SNAr reactions. This allows for the introduction of a wide range of nucleophiles (e.g., amines, thiols, alcohols) to build complexity. The amino group at C4 can then be used for subsequent reactions, such as amide bond formation or as a hydrogen bond donor in receptor-ligand interactions. This sequential reactivity is fundamental to its application.

-

Anticancer Agents: Pyrimidine derivatives are central to many kinase inhibitors and other anticancer drugs.[5] The 2,4-diaminopyrimidine core, readily accessible from 4-Amino-2-chloropyrimidine, is a privileged scaffold for targeting enzymes like Epidermal Growth Factor Receptor (EGFR).[1]

-

Antiviral Therapeutics: The pyrimidine structure is a bioisostere for natural nucleobases, making it a key component in antiviral drug design.[1][2] 4-Amino-2-chloropyrimidine serves as a precursor for molecules that can interfere with viral replication processes.

-

Agrochemicals: Beyond pharmaceuticals, this compound is used to formulate effective herbicides and fungicides, contributing to crop protection and enhanced agricultural yields.[2]

Illustrative Reaction Pathway

Caption: Sequential reaction logic for creating diverse pyrimidine derivatives.

Analytical Characterization

Ensuring the purity and identity of 4-Amino-2-chloropyrimidine is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed for quality control.

Table 2: Analytical Methods for Characterization

| Method | Purpose | Expected Outcome |

| HPLC | Purity assessment and quantification. | A single major peak corresponding to the compound, with purity typically >98%. Mixed-mode chromatography can be effective for separating polar precursors and impurities.[6] |

| ¹H NMR | Structural confirmation. | Characteristic peaks and splitting patterns for the aromatic proton and the amino group protons. |

| ¹³C NMR | Structural confirmation. | Resonances corresponding to the four unique carbon atoms in the pyrimidine ring. |

| Mass Spec. | Molecular weight verification. | A molecular ion peak consistent with the calculated molecular weight (129.55 g/mol ). |

| GC | Purity assessment (for volatile derivatives). | Can be used to determine purity, often reported as ≥ 98% (GC).[2] |

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-Amino-2-chloropyrimidine is essential to ensure personnel safety.

-

Hazard Classification: This compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is also harmful if swallowed.[8]

-

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[7]

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]

-

Wash hands thoroughly after handling.[7]

-

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7]

-

In all cases of exposure, seek medical advice/attention.[7]

-

-

Storage Conditions:

Conclusion

4-Amino-2-chloropyrimidine is more than a simple chemical intermediate; it is an enabling tool for innovation in pharmaceutical and agrochemical research. Its well-defined reactivity and structural features provide a reliable platform for the synthesis of novel, biologically active compounds. By understanding its properties, synthesis, and handling requirements, researchers can effectively leverage this versatile building block to advance the frontiers of science and develop next-generation solutions for health and agriculture.

References

-

AK Scientific, Inc. (n.d.). 4-Amino-2-chloropyrimidin-5-ol Safety Data Sheet. Retrieved from

- Fisher Scientific. (2023). Safety Data Sheet: 4-Amino-2-chloro-5-fluoropyrimidine.

- Thermo Fisher Scientific. (2012).

- Fisher Scientific. (2021).

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Amino-2-chloropyridine. Retrieved from [Link]

- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.

- Pavé, G., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.

- Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. (2020). PubMed.

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI.

-

PubChem. (n.d.). 4-Amino-2-chloropyrimidine-5-carboxamide. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-氨基-2-氯嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. helixchrom.com [helixchrom.com]

- 7. aksci.com [aksci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Synthesis of 4-Amino-2-chloropyrimidin-5-ol

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 4-Amino-2-chloropyrimidin-5-ol, a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. While direct literature on the synthesis of this specific molecule is sparse, this document outlines a robust, multi-step approach derived from established methodologies for the synthesis of analogous pyrimidine derivatives. The proposed pathway commences with a readily accessible 5-alkoxy-substituted uracil derivative and proceeds through key steps of chlorination, regioselective amination, and final deprotection. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed protocols, mechanistic insights, and a discussion of the critical parameters for each reaction step.

Introduction and Significance

Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the core structure of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The specific substitution pattern of this compound, featuring amino, chloro, and hydroxyl groups, presents a versatile scaffold for further chemical elaboration. The presence of these distinct functional groups allows for a multitude of subsequent reactions, making it a potentially valuable intermediate in the synthesis of targeted therapeutic agents. The strategic placement of the chloro group at the 2-position and the amino group at the 4-position, in particular, offers opportunities for selective modifications and the introduction of diverse pharmacophores.

This guide will focus on a logical and experimentally viable synthetic route, emphasizing the principles of regioselectivity and protecting group chemistry that are paramount in the synthesis of polysubstituted heterocyclic compounds.

Proposed Synthetic Pathway: A Step-by-Step Analysis

The most logical and well-precedented approach to the synthesis of this compound involves the functionalization of a pre-existing pyrimidine ring. This strategy offers greater control over the final substitution pattern compared to a de novo ring construction. The proposed three-step synthesis is outlined below, starting from a 5-alkoxy-2,4-dihydroxypyrimidine (a 5-alkoxyuracil derivative).

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Dichlorination of 5-Alkoxy-2,4-dihydroxypyrimidine

The initial step involves the conversion of the dihydroxy pyrimidine (which exists in its tautomeric keto form, uracil) to the corresponding dichlorinated derivative. This is a crucial activation step, transforming the hydroxyl groups into good leaving groups for subsequent nucleophilic substitution reactions.

Reaction: 5-Alkoxy-2,4-dihydroxypyrimidine → 2,4-Dichloro-5-alkoxypyrimidine

Core Directive: The use of phosphorus oxychloride (POCl₃) is a standard and effective method for the chlorination of hydroxypyrimidines.[1][2][3] The reaction is typically performed in the presence of a tertiary amine, such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger.[1][2]

Experimental Protocol:

-

To a flask equipped with a reflux condenser and a stirrer, add 5-alkoxy-2,4-dihydroxypyrimidine (1.0 eq).

-

Add phosphorus oxychloride (POCl₃) (5-10 eq) as the solvent and reagent.

-

Slowly add N,N-dimethylaniline (1.0-1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5-alkoxypyrimidine.

-

The crude product can be purified by recrystallization or column chromatography.

Causality and Trustworthiness: The large excess of POCl₃ serves as both the chlorinating agent and the solvent. N,N-dimethylaniline facilitates the reaction, likely by forming a more reactive Vilsmeier-Haack type intermediate. The workup procedure is designed to neutralize the acidic byproducts and isolate the chlorinated pyrimidine.

Step 2: Regioselective Amination at the C4-Position

The second step is a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit different reactivities. The C4 position is generally more susceptible to nucleophilic attack than the C2 position, allowing for regioselective amination.[4][5][6]

Reaction: 2,4-Dichloro-5-alkoxypyrimidine → 4-Amino-2-chloro-5-alkoxypyrimidine

Core Directive: The higher electrophilicity of the C4 position is attributed to greater resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at this position. By controlling the reaction conditions (temperature, stoichiometry of the amine), selective substitution at C4 can be achieved.

Experimental Protocol:

-

Dissolve 2,4-dichloro-5-alkoxypyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonia in the reaction solvent (e.g., 7N ammonia in methanol) (1.0-1.2 eq). Alternatively, a protected amine source can be used.

-

Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for several hours.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography or recrystallization to yield 4-amino-2-chloro-5-alkoxypyrimidine.

Causality and Trustworthiness: The use of a slight excess of the amine and controlled temperature helps to minimize the formation of the disubstituted product. The choice of solvent can also influence the reaction rate and selectivity.

Figure 2: Simplified mechanism of regioselective amination at the C4 position.

Step 3: Deprotection of the 5-Hydroxyl Group

The final step is the cleavage of the alkoxy group at the 5-position to unveil the target hydroxyl group. The choice of deprotection method depends on the nature of the alkyl group (e.g., methyl, benzyl). For a methoxy group, a strong Lewis acid like boron tribromide (BBr₃) is highly effective.[7] Alternatively, for other ethers or under different conditions, methods like treatment with strong base can be employed.[8]

Reaction: 4-Amino-2-chloro-5-alkoxypyrimidine → this compound

Core Directive: Boron tribromide is a powerful reagent for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group.

Experimental Protocol (using BBr₃):

-

Dissolve 4-amino-2-chloro-5-alkoxypyrimidine (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add a solution of boron tribromide (BBr₃) in DCM (2-3 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, carefully quench by the slow addition of methanol or water at low temperature.

-

Adjust the pH to neutral or slightly basic with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Causality and Trustworthiness: The reaction must be carried out under anhydrous conditions as BBr₃ reacts violently with water. The low temperature is necessary to control the reactivity of the reagent. The workup is designed to decompose the boron complexes and isolate the final product.

Data Summary

The following table summarizes the key parameters for the proposed synthetic pathway. Please note that yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and optimization of reaction conditions.

| Step | Reaction | Key Reagents | Solvent | Temperature | Estimated Yield |

| 1 | Dichlorination | POCl₃, N,N-dimethylaniline | POCl₃ | Reflux | 70-85% |

| 2 | Amination | NH₃ (or amine source) | Ethanol or Acetonitrile | 0 °C to RT | 60-80% |

| 3 | Demethylation | BBr₃ | Dichloromethane | -78 °C to RT | 50-70% |

Conclusion

The synthesis of this compound can be effectively achieved through a well-designed three-step sequence starting from a 5-alkoxy-substituted uracil. This pathway leverages fundamental reactions in heterocyclic chemistry, including chlorination, regioselective nucleophilic aromatic substitution, and ether cleavage. The principles of regiocontrol and the use of appropriate reagents are critical for the success of this synthesis. The resulting molecule holds significant potential as a versatile building block for the development of novel compounds with potential therapeutic applications. Further optimization of each step may be required to maximize yields and purity for specific research and development needs.

References

-

Peng, Z., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(1), 129-132. [Link]

-

Macdonald, S. J. F., et al. (2010). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 75(15), 5294-5297. [Link]

-

Peng, Z., & Journet, M. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications. [Link]

-

Bremner, J. B., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(5), 947-956. [Link]

- Google Patents. (n.d.). Process for the preparation of chloropyrimidines.

Sources

- 1. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 4-Amino-2-chloropyrimidin-5-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

4-Amino-2-chloropyrimidin-5-ol is a substituted pyrimidine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. Pyrimidine cores are foundational to life itself, forming the basis of nucleobases like cytosine, thymine, and uracil. Consequently, synthetic analogs are widely explored as potential therapeutic agents, particularly in oncology and virology, due to their ability to act as mimics or antagonists in biological pathways.[1][2] The specific functionalization of this compound—featuring an amino group, a chloro substituent, and a hydroxyl group—presents a unique electronic and steric profile, making it a valuable building block for creating diverse molecular libraries.[1]

This guide provides a comprehensive overview of the known and predicted physical properties of this compound. Given the limited published data for this specific molecule, we will ground our discussion in the established properties of structurally related analogs. Furthermore, this document details the standard, field-proven experimental protocols required to empirically determine these properties, offering a self-validating framework for researchers initiating work with this compound.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the bedrock of all subsequent research. The structural arrangement of its functional groups dictates its reactivity, intermolecular interactions, and, ultimately, its physical properties.

-

IUPAC Name: this compound

-

Synonyms: 4-Amino-2-chloro-5-hydroxypyrimidine

-

CAS Number: 943995-31-1[3]

-

Molecular Formula: C₄H₄ClN₃O

The molecular structure features a pyrimidine ring substituted at key positions. The amino (-NH₂) and hydroxyl (-OH) groups are capable of extensive hydrogen bonding, which is expected to significantly influence properties like melting point and solubility. The chlorine atom (-Cl) serves as a reactive site for nucleophilic substitution, making this a versatile intermediate for further synthesis.[1]

Caption: 2D structure of this compound.

Tabulated Physical Properties: A Comparative Analysis

Direct experimental data for this compound is not widely available in the literature. However, we can predict its properties by comparing it to structurally similar pyrimidine derivatives. The presence of the 5-hydroxyl group is expected to significantly increase the melting point compared to analogs without this feature, due to enhanced hydrogen bonding capabilities.

| Property | This compound | 4-Amino-2-chloropyrimidine[1] | 4-Amino-2-chloro-5-fluoropyrimidine[6][7] | 2-Amino-5-chloropyrimidin-4-ol[4] |

| CAS Number | 943995-31-1 | 7461-50-9 | 155-10-2 | 89033-81-8 |

| Molecular Formula | C₄H₄ClN₃O | C₄H₄ClN₃ | C₄H₃ClFN₃ | C₄H₄ClN₃O |

| Molecular Weight | 145.55 g/mol | 129.55 g/mol | 147.54 g/mol | 145.55 g/mol |

| Appearance | Data not available | Light yellow crystal | White to light yellow crystalline powder | Solid |

| Melting Point | Predicted >200 °C | 197-205 °C | 192-196 °C | Data not available |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| Solubility | Predicted: Soluble in DMSO, DMF; sparingly soluble in water | Data not available | Soluble in Dimethylformamide | Data not available |

Experimental Determination of Physical Properties

For any new or sparsely characterized compound, empirical determination of its physical properties is a critical first step. The following section outlines standard, robust protocols for this purpose.

Appearance and Morphology

The physical state, color, and crystalline form provide initial indicators of purity.

Protocol: Visual and Microscopic Examination

-

Visual Inspection: Observe the sample under ambient light against a white background. Record the color (e.g., white, off-white, yellow) and form (e.g., powder, crystalline, amorphous).

-

Microscopy: Place a small amount of the substance on a microscope slide. Observe under a polarized light microscope. The presence of birefringence (light refraction) indicates a crystalline solid, while its absence suggests an amorphous state. Record the crystal habit if applicable.

Causality: This initial, non-destructive analysis is fundamental. An unexpected color or the presence of multiple crystal types can indicate impurities or degradation, necessitating purification before further characterization.

Melting Point

The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of the dry compound into an aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program: Equilibrate the cell at a temperature at least 25 °C below the expected melting point. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Expertise: While capillary methods (e.g., using a Melt-Temp apparatus) are common, DSC is superior. It provides not only the melting point but also the enthalpy of fusion (ΔHfus), which is valuable thermodynamic data. It is also more sensitive to detecting multiple thermal events that could indicate impurities or polymorphism.

Caption: Workflow for Melting Point Determination via DSC.

Solubility

Solubility data is critical for selecting appropriate solvents for reactions, purification (recrystallization), and formulation.

Protocol: Qualitative and Quantitative Solubility Assessment

-

Qualitative Screening:

-

Place ~5 mg of the compound into each of several labeled vials.

-

Add 1 mL of a test solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, DMSO, DMF) to each vial.

-

Agitate at room temperature for 1-2 minutes.

-

Visually classify as: freely soluble, sparingly soluble, or insoluble.

-

-

Quantitative Analysis (HPLC-based):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the chosen solvent (e.g., water or a relevant buffer).

-

Stir the slurry at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Filter the solution through a 0.22 µm syringe filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method against a standard curve.

-

Trustworthiness: The 24-hour equilibrium step is essential for obtaining a thermodynamically accurate solubility value, avoiding the misleading results that can arise from metastable states. Using a quantitative method like HPLC provides precise, reproducible data essential for drug development.

Acidity and Basicity Constants (pKa)

The pKa values are critical for predicting the ionization state of a molecule at a given pH, which profoundly affects its solubility, membrane permeability, and receptor binding. This compound has both basic (amino group) and acidic (hydroxyl group, potential tautomeric forms) centers.

Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a ~0.01 M solution of the compound in a suitable solvent, typically water or a water/co-solvent mixture (e.g., water/methanol) if solubility is low.

-

Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and separately with a standardized base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH of the solution after each incremental addition of titrant using a calibrated pH meter.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s) on the titration curve. Specialized software can be used for more precise calculation, especially for overlapping pKa values.

Expertise: The choice of co-solvent is critical. Its concentration should be minimized as it can alter the apparent pKa. Running both acid and base titrations ensures that all ionizable groups (both acidic and basic) are identified.

Spectral Characterization

Spectral data provides unambiguous confirmation of the molecular structure.

-

¹H and ¹³C NMR (Nuclear Magnetic Resonance): NMR spectroscopy will confirm the connectivity of atoms. For this compound, one would expect a single aromatic proton signal in the ¹H NMR spectrum. The ¹³C NMR will show four distinct signals for the pyrimidine ring carbons. The spectra should be acquired in a deuterated solvent where the compound is soluble, such as DMSO-d₆.

-

FTIR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy will identify the functional groups present. Key expected peaks include N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹), a broad O-H stretch for the hydroxyl group (~3200-3600 cm⁻¹), and C=N/C=C stretching vibrations characteristic of the pyrimidine ring (~1500-1650 cm⁻¹).

-

MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The mass spectrum should show a molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the exact mass of C₄H₄ClN₃O. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be definitive proof.

Safety and Handling

Based on the Safety Data Sheet for this compound, the compound should be handled with appropriate care.[3]

-

Hazard Statements:

-

Precautionary Measures:

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated place.[3]

Conclusion

This compound is a promising heterocyclic building block with significant potential in synthetic and medicinal chemistry. While comprehensive physical property data is not yet widely published, this guide provides a robust framework for its characterization. By leveraging comparative analysis with known analogs and employing the standardized experimental protocols detailed herein, researchers can confidently and accurately determine the fundamental properties of this compound. This foundational knowledge is the critical first step in unlocking its full potential in drug discovery and materials science applications.

References

-

Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

-

PubChem. Compound Summary: 5-Amino-2-chloropyrimidin-4-ol. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. 2-amino-5-chloropyrimidin-4-ol | CymitQuimica [cymitquimica.com]

- 5. 5-Amino-2-chloropyrimidin-4-ol | C4H4ClN3O | CID 86666701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-2-chloro-5-fluoropyrimidine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. fishersci.pt [fishersci.pt]

An In-depth Technical Guide to the Solubility of 4-Amino-2-chloropyrimidin-5-ol

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrimidine and its derivatives stand as a cornerstone scaffold for the development of novel therapeutics.[1][2] These nitrogen-containing heterocyclic rings are integral to a wide array of biologically active molecules, exhibiting properties that span from anticancer and antiviral to antimicrobial and anti-inflammatory activities.[1][2] 4-Amino-2-chloropyrimidin-5-ol, a member of this vital chemical family, holds significant promise as a versatile building block in the synthesis of targeted therapies.[3] However, the journey from a promising molecular structure to a viable drug candidate is paved with rigorous physicochemical characterization, chief among which is the determination of its solubility.

Poor aqueous solubility is a critical hurdle in drug development, often leading to diminished bioavailability and unpredictable efficacy in preclinical and clinical settings.[1] This guide, therefore, provides a comprehensive, in-depth exploration of the theoretical and practical aspects of determining the solubility of this compound. Drawing upon established methodologies for analogous pyrimidine derivatives, we will delve into the causality behind experimental choices, present robust protocols, and offer insights into the interpretation of solubility data.

The Critical Role of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a pivotal determinant of its absorption and distribution within the body.[1] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. A compound with low aqueous solubility may exhibit incomplete absorption, leading to suboptimal therapeutic concentrations and high inter-patient variability. In the early stages of drug discovery, a solubility of greater than 60 µg/mL is often considered a desirable benchmark.[1]

Understanding the solubility of this compound is therefore not merely an academic exercise but a crucial step in its potential development pathway. This data informs critical decisions in lead optimization, formulation development, and the design of relevant biological assays.[1]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When assessing the solubility of a compound like this compound, it is essential to distinguish between two key measurements: kinetic and thermodynamic solubility.[1]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer. It reflects the solubility of the most rapidly precipitating form of the compound and is particularly well-suited for high-throughput screening (HTS) due to its speed.[1]

-

Thermodynamic Solubility: This represents the true equilibrium solubility, where an excess of the solid compound is allowed to equilibrate with a solvent over an extended period.[1] This measurement is more time-consuming but provides a more accurate and fundamentally important value for formulation and biopharmaceutical modeling.[1]

The choice between these two measurements is dictated by the stage of drug discovery. In early-phase discovery, kinetic solubility assays provide a rapid means of flagging potential solubility liabilities. As a candidate progresses, the more rigorous thermodynamic solubility becomes indispensable.

Experimental Determination of Solubility

The following protocols are adapted from established methods for pyrimidine derivatives and represent a robust approach to characterizing the solubility of this compound.[4][5]

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold-standard for determining thermodynamic solubility is the shake-flask method. This protocol is designed to achieve a true equilibrium between the solid compound and the solvent.

Experimental Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvents (e.g., phosphate-buffered saline (PBS) pH 7.4, deionized water, ethanol, and N,N-dimethylformamide (DMF)). The presence of undissolved solid at the end of the experiment is crucial.[1]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[1] Continuous agitation is necessary to facilitate the dissolution process.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully aspirate the supernatant, ensuring no solid particles are transferred. For viscous solvents or fine suspensions, centrifugation at high speed can be employed to pellet the undissolved solid.[1]

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the respective solvents.

-

Analyze the concentration of the dissolved compound in the supernatant and the calibration standards using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The solubility is determined by comparing the analytical response of the saturated solution to the calibration curve.

-

Diagram of the Shake-Flask Method Workflow:

Sources

An In-Depth Technical Guide to the Spectral Characteristics of 4-Amino-2-chloropyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 4-Amino-2-chloropyrimidin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages a combination of predictive methodologies, analysis of structurally analogous compounds, and established spectroscopic principles to offer a robust framework for its identification and characterization. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a vital resource for researchers engaged in the synthesis, purification, and application of this and related pyrimidine derivatives, ensuring scientific integrity through referenced protocols and data interpretation.

Introduction: The Significance of this compound

Substituted pyrimidines are a cornerstone in the development of a wide range of therapeutic agents, owing to their versatile chemical reactivity and ability to mimic biological purines. This compound, with its unique constellation of an amino, a chloro, and a hydroxyl group, presents a trifecta of functionalities that can be strategically manipulated for the synthesis of novel bioactive molecules. The chloro substituent at the 2-position offers a reactive handle for nucleophilic substitution, the amino group at the 4-position can be a key pharmacophoric element or a site for further derivatization, and the hydroxyl group at the 5-position can influence solubility and participate in hydrogen bonding interactions with biological targets.

A thorough understanding of the spectral properties of this molecule is paramount for unambiguous structure confirmation, purity assessment, and the tracking of its transformations in synthetic pathways. This guide is structured to provide both the theoretical basis and practical insights necessary for researchers to confidently work with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic proton, the amino protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on the pyrimidine ring.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.0 - 8.5 | Singlet | 1H | H-6 | The proton at the 6-position is expected to be the most deshielded aromatic proton due to the cumulative electron-withdrawing effects of the adjacent nitrogen atom and the chloro and hydroxyl groups. |

| ~6.5 - 7.5 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will likely appear as a broad singlet. The exact chemical shift and broadness can be influenced by solvent, concentration, and temperature due to hydrogen bonding and quadrupole broadening. |

| ~9.0 - 11.0 | Broad Singlet | 1H | -OH | The hydroxyl proton is also expected to be a broad singlet and its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. In DMSO-d₆, it is expected to appear at a higher chemical shift. |

Expert Insight: The choice of a deuterated solvent is critical for resolving the exchangeable protons of the amino and hydroxyl groups. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often the solvent of choice for such compounds as it can slow down the proton exchange rate, leading to sharper signals for the -NH₂ and -OH protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

| ~155 - 160 | C-4 | The carbon atom attached to the amino group is expected to be significantly deshielded due to the resonance effect of the nitrogen lone pair. |

| ~150 - 155 | C-2 | The carbon atom bearing the chloro group will be deshielded due to the inductive effect of the chlorine atom. |

| ~140 - 145 | C-6 | This carbon, adjacent to a ring nitrogen and deshielded by the other substituents, will appear in the downfield region. |

| ~130 - 135 | C-5 | The carbon atom attached to the hydroxyl group will have its chemical shift influenced by the oxygen's electronegativity. |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural verification.

dot

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H, O-H, C=N, and C-Cl bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| 3400 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) | Primary amines typically show two distinct N-H stretching bands in this region. |

| 3300 - 3200 | Broad | O-H stretching | The hydroxyl group will exhibit a broad absorption band due to hydrogen bonding. This may overlap with the N-H stretches. |

| ~1640 | Strong | N-H bending (scissoring) | This strong absorption is characteristic of the scissoring vibration of a primary amine. |

| ~1600 - 1550 | Strong | C=N and C=C stretching (pyrimidine ring) | The aromatic ring stretches will appear as a series of strong bands in this region. |

| ~1200 - 1100 | Medium | C-O stretching | The stretching vibration of the C-O bond of the hydroxyl group is expected in this region. |

| ~800 - 700 | Strong | C-Cl stretching | The carbon-chlorine bond stretch will give rise to a strong absorption in the fingerprint region. |

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient and rapid method for obtaining the IR spectrum of a solid sample.

dot

Caption: Workflow for ATR-IR sample preparation and data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

For this compound, the molecular ion peak (M⁺) is expected to be observed, along with a characteristic isotopic pattern for the chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

| m/z (mass-to-charge ratio) | Assignment | Rationale for Fragmentation |

| 145/147 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom. |

| 110 | [M - Cl]⁺ | Loss of a chlorine radical is a common fragmentation pathway for chlorinated compounds. |

| 117/119 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the hydroxylated pyrimidine ring. |

| 93 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Cl]⁺ fragment, a characteristic fragmentation of pyrimidines. |

Expert Insight: The choice of ionization technique is important. Electron Ionization (EI) is likely to cause significant fragmentation, providing valuable structural information. Electrospray Ionization (ESI), a softer ionization technique, may be used to prominently observe the molecular ion.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying volatile and semi-volatile compounds.

dot

Caption: Workflow for GC-MS sample preparation and data acquisition.

Conclusion: A Predictive Yet Practical Approach

While direct experimental spectral data for this compound remains elusive in publicly accessible databases, this guide provides a robust and scientifically grounded framework for its characterization. By leveraging predictive methods and drawing parallels with structurally similar, well-characterized molecules, researchers can confidently approach the synthesis and analysis of this important heterocyclic compound. The detailed experimental protocols offer a practical starting point for obtaining high-quality spectral data, which will undoubtedly contribute to the growing body of knowledge on substituted pyrimidines and their role in advancing chemical and pharmaceutical sciences.

References

-

Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry. [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

-

4-Amino-2,6-dichloro-pyrimidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

-

The Crucial Role of 2-Amino-4-chloropyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

The Strategic Synthesis of 4-Amino-2-chloropyrimidin-5-ol: A Technical Guide for Drug Discovery Professionals

Abstract

Substituted pyrimidines form the backbone of numerous therapeutic agents, driving continued interest in novel synthetic methodologies for accessing unique substitution patterns. 4-Amino-2-chloropyrimidin-5-ol is a key heterocyclic scaffold with significant potential for elaboration in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. This technical guide provides an in-depth exploration of a strategic synthetic approach to this valuable building block. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles and strategic considerations that inform the proposed synthetic pathway. It is designed to serve as a practical and intellectual resource for researchers and scientists in the field of drug development, offering field-proven insights into the synthesis of highly functionalized pyrimidine cores.

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, owing to its presence in the nucleobases of DNA and RNA and its ability to engage in a variety of biological interactions. The inherent electronic properties of the pyrimidine nucleus, coupled with the diverse array of substitution patterns it can accommodate, have led to its incorporation into a wide range of approved drugs. These include antiviral agents, anticancer therapies, and anti-infectives. The strategic introduction of amino, chloro, and hydroxyl groups, as seen in this compound, provides multiple vectors for further chemical modification, making it an exceptionally versatile intermediate for library synthesis and lead optimization campaigns.

Retrosynthetic Analysis and Strategic Considerations

A robust and scalable synthesis of this compound necessitates a retrosynthetic approach that considers commercially available starting materials, reaction efficiency, and regiochemical control. A plausible disconnection of the target molecule suggests a pathway originating from a suitably substituted pyrimidine precursor, such as 2,4-dichloro-5-methoxypyrimidine. This strategy hinges on the differential reactivity of the chloro substituents at the C2 and C4 positions of the pyrimidine ring, allowing for sequential and regioselective amination and demethylation/hydrolysis.

Caption: Retrosynthetic analysis of this compound.

The key challenges in this proposed synthesis are:

-

Regioselective Amination: Achieving selective substitution at the C4 position over the C2 position is paramount. Nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines are known to be sensitive to the electronic nature of other ring substituents.[1] Generally, the C4 position is more activated towards nucleophilic attack.[2]

-

Controlled Demethylation: The subsequent conversion of the methoxy group to a hydroxyl group must be achieved without compromising the integrity of the other functional groups on the pyrimidine ring.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing from 2,4-dichloro-5-methoxypyrimidine.

Caption: Proposed synthetic workflow for this compound.

Step 1: Regioselective Amination of 2,4-Dichloro-5-methoxypyrimidine

The initial step involves the regioselective amination of 2,4-dichloro-5-methoxypyrimidine. The presence of the electron-donating methoxy group at the C5 position is expected to subtly influence the electronics of the pyrimidine ring. However, the C4 position generally remains the more electrophilic site for nucleophilic attack in 2,4-dichloropyrimidines.[2] The use of aqueous ammonia in a miscible organic solvent like dioxane at room temperature provides a mild and effective method for this transformation.

Experimental Protocol:

-

To a solution of 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in dioxane (5-10 volumes), add aqueous ammonia (28-30%, 5-10 eq) dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-amino-2-chloro-5-methoxypyrimidine.

| Parameter | Value |

| Starting Material | 2,4-Dichloro-5-methoxypyrimidine |

| Reagent | Aqueous Ammonia |

| Solvent | Dioxane |

| Temperature | Room Temperature |

| Typical Yield | 75-85% |

| Purity (by HPLC) | >98% |

Table 1: Summary of optimized conditions for the regioselective amination.

Step 2: Demethylation to Afford this compound

The final step is the cleavage of the methyl ether to yield the desired pyrimidin-5-ol. Strong acids such as hydrobromic acid are effective reagents for this transformation. Refluxing the intermediate in aqueous HBr provides the necessary conditions for the demethylation to proceed to completion.

Experimental Protocol:

-

Suspend 4-amino-2-chloro-5-methoxypyrimidine (1.0 eq) in aqueous hydrobromic acid (48%, 10-20 volumes).

-

Heat the mixture to reflux (typically 120-125 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Adjust the pH of the solution to 6-7 with a saturated aqueous solution of sodium bicarbonate.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

| Parameter | Value |

| Starting Material | 4-Amino-2-chloro-5-methoxypyrimidine |

| Reagent | 48% Hydrobromic Acid |

| Temperature | Reflux |

| Typical Yield | 80-90% |

| Purity (by HPLC) | >99% |

Table 2: Summary of optimized conditions for the demethylation step.

Mechanistic Insights

The regioselectivity observed in the amination step can be rationalized by considering the resonance structures of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 and C2 positions. The intermediate resulting from attack at C4 allows for delocalization of the negative charge onto one of the ring nitrogens without disrupting the aromaticity of the entire ring to the same extent as attack at C2.

The demethylation proceeds via a nucleophilic attack of the bromide ion on the methyl group of the protonated ether, in a classic SN2 reaction. The phenolic product is then liberated.

Conclusion and Future Directions

The proposed two-step synthesis provides a reliable and efficient route to this compound, a valuable building block for drug discovery. The methodology leverages the inherent reactivity of the pyrimidine core and employs readily available reagents. The resulting product, with its strategically positioned functional groups, is primed for further elaboration. Future work could focus on exploring a broader range of nucleophiles in the first step to generate a library of C4-substituted pyrimidines. Additionally, the development of milder demethylation conditions could enhance the functional group tolerance of the overall sequence. This guide provides a solid foundation for researchers to synthesize and utilize this important scaffold in their ongoing quest for novel therapeutic agents.

References

-

Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link][3]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Larhed, M., & Hallberg, A. (1996). Microwave-Assisted High-Speed Palladium-Catalyzed Amination of Chloro- and Bromopyridines. The Journal of Organic Chemistry, 61(26), 9582–9585.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

QM Magic Class | Chapter 29. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Retrieved from [Link][1]

-

StackExchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link][2]

Sources

- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Properties of 4-Amino-2-chloropyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminochloropyrimidinol Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1][2] Within this vast chemical space, substituted pyrimidines such as 4-Amino-2-chloropyrimidin-5-ol represent a class of compounds with significant potential for drug discovery and development. The strategic placement of an amino, a chloro, and a hydroxyl group on the pyrimidine ring creates a molecule with a rich electronic landscape and multiple points for synthetic diversification, making it an attractive scaffold for targeting a range of biological targets.

This technical guide provides a comprehensive overview of the theoretical properties of this compound, offering insights into its structural nuances, physicochemical characteristics, and potential as a versatile building block in the synthesis of novel therapeutic agents. By integrating computational data with established principles of medicinal chemistry, this document aims to equip researchers with the foundational knowledge required to effectively harness the potential of this intriguing molecule.

Molecular Structure and Tautomerism: A Compound of Shifting Identities

A critical aspect of this compound is its existence in multiple tautomeric forms. The interplay between the hydroxyl group and the pyrimidine ring nitrogen atoms allows for proton migration, leading to an equilibrium between the enol and various keto forms. The predominant tautomers are anticipated to be this compound and its keto-enol isomers, including 5-Amino-2-chloropyrimidin-4(3H)-one.[3][4]

The relative stability of these tautomers is influenced by factors such as the solvent environment and the electronic nature of the substituents.[5] Computational studies on related hydroxypyrimidines suggest that the keto forms are often more stable.[5][6] This tautomeric heterogeneity is not merely a chemical curiosity; it has profound implications for the molecule's biological activity, as different tautomers will present distinct pharmacophoric features to a biological target.

Caption: Tautomeric equilibrium between the enol and a prominent keto form of this compound.

Theoretical Physicochemical Properties: A Computational Snapshot

In the absence of extensive experimental data, computational methods provide valuable predictions of the physicochemical properties of this compound. These parameters are crucial for assessing its drug-likeness and potential pharmacokinetic profile. The following table summarizes key computed properties for the tautomer 5-Amino-2-chloropyrimidin-4-ol, as sourced from the PubChem database.[4]

| Property | Predicted Value | Source |

| Molecular Formula | C4H4ClN3O | PubChem[4] |

| Molecular Weight | 145.55 g/mol | PubChem[4] |

| XLogP3 | -0.1 | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Topological Polar Surface Area | 67.5 Ų | PubChem[4] |

Expert Interpretation of the Data:

-

The negative XLogP3 value suggests that this compound is a relatively polar molecule, which may influence its solubility and ability to cross biological membranes.

-

The presence of both hydrogen bond donors and acceptors indicates a high potential for forming interactions with biological macromolecules, a key feature for drug-target binding.

-

The Topological Polar Surface Area (TPSA) is within a range typically associated with good oral bioavailability.

Computational Chemistry Insights: Electronic Structure and Reactivity

DFT calculations on similar molecules allow for the determination of:

-

Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting the molecule's reactivity. The amino group is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while the electron-withdrawing chloro and pyrimidine nitrogen atoms will lower the LUMO energy, rendering the ring susceptible to nucleophilic attack.

-

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl/keto group are expected to be regions of negative electrostatic potential, while the amino protons and the carbon atom attached to the chlorine will exhibit positive potential. This information is invaluable for predicting non-covalent interactions and sites of reactivity.

Synthetic Pathways: A Proposed Retrosynthetic Approach

The synthesis of this compound is not explicitly detailed in the available literature. However, based on established pyrimidine chemistry, a plausible synthetic route can be proposed. A common strategy for the synthesis of substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a urea or guanidine derivative.

A potential retrosynthetic analysis suggests that this compound could be synthesized from a suitably substituted three-carbon precursor and a source of the N-C-N fragment.

Caption: A generalized retrosynthetic pathway for this compound.

Exemplary Forward Synthesis Protocol (Hypothetical):

-

Condensation: Reacting an appropriate α-amino-β-ketoester with a guanidine derivative in the presence of a base to form the aminohydroxypyrimidine ring.

-

Chlorination: Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), would introduce the chlorine atom at the 2-position.

It is important to note that the regioselectivity of these reactions would need to be carefully controlled. Methodologies for the synthesis of related 2-amino-4-chloro-pyrimidine derivatives have been reported and could be adapted for this specific target.[2]

Reactivity and Potential for Derivatization

The chemical functionality of this compound provides multiple avenues for synthetic modification, making it a valuable intermediate for generating libraries of diverse compounds.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards nucleophilic displacement. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate 2-substituted derivatives.

-

Reactions at the Amino Group: The amino group can be acylated, alkylated, or used in condensation reactions to introduce further diversity.

-

Modification of the Hydroxyl Group: The hydroxyl group can be alkylated or acylated to modulate the compound's physicochemical properties.

Potential Applications in Drug Discovery

The 4-amino-2-chloropyrimidine scaffold is present in a number of biologically active molecules. Analogues have been investigated for a variety of therapeutic applications, including:

-

Kinase Inhibition: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. Derivatives of 4-amino-2-chloropyrimidine could be designed to target specific kinases involved in cancer and inflammatory diseases.[1]

-

Antiviral and Anticancer Agents: The structural similarity to nucleobases makes pyrimidine derivatives promising candidates for the development of antiviral and anticancer drugs.[2]

-

Agrochemicals: Substituted pyrimidines are also utilized in the development of herbicides and fungicides.[10]

The diverse substitution pattern of this compound makes it an ideal starting point for fragment-based drug discovery and lead optimization campaigns.

Conclusion

This compound is a fascinating molecule with a rich theoretical landscape. Its tautomeric nature, coupled with its predicted physicochemical properties, suggests that it is a promising scaffold for the development of novel therapeutic agents. While experimental data remains limited, computational insights and knowledge gleaned from related structures provide a solid foundation for its exploration in medicinal chemistry. The strategic combination of a reactive chloro substituent, a hydrogen-bonding amino group, and a polar hydroxyl/keto moiety makes this compound a versatile building block with the potential to unlock new avenues in drug discovery. Further experimental validation of its theoretical properties and exploration of its synthetic utility are warranted to fully realize its potential.

References

-

Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(45), 12097-12103. [Link]

-

Shishkina, S. V., Shishkin, O. V., Paponov, B. V., & Desenko, S. M. (2007). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. Request PDF. [Link]

-

Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. American Chemical Society. [Link]

-

Ovid. (2002). Tautomeric Transformations and Reactivity of Polyfunctional Hydroxypyrimidines. Ovid. [Link]

-

Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021-7029. [Link]

-

Sankaran, K., & Anbarasan, P. M. (2014). Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2-Amino-4,6-dichloropyrimidine, and Their Dimers. ResearchGate. [Link]

-

Frontera, A., Quiñonero, D., Garau, C., & Deyà, P. M. (2018). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry, 42(1), 34-43. [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. PubMed Central. [Link]

-

PubChem. (n.d.). 5-Amino-2-chloropyrimidin-4-ol. PubChem. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of compound 2. ResearchGate. [Link]

-

PubChem. (n.d.). [4-Amino-2-(2-chlorophenyl)pyrimidin-5-yl]methanol. PubChem. [Link]

-

Pave, G., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

-

Huang, S., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-2183. [Link]

-

Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]

-

ResearchGate. (2023). Synthesis, DFT Calculations to investigate the Structure Electronic, Absorption Electronic Spectra, Antimicrobial Activity Application, and Non-Linear Optical Analysis of Pyridinyl and Pyrimidinyl Phosphonates Schemes. ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). HMDB. [Link]

-

PubChem. (n.d.). 4-Amino-2-chloropyrimidine-5-carboxamide. PubChem. [Link]

-

AHH Chemical Co., Ltd. (n.d.). 4-Amino-2-chloro-5-fluoropyrimidine CAS 155-10-2. AHH Chemical Co., Ltd.. [Link]

-

ResearchGate. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. [Link]

-

DergiPark. (2023). DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. DergiPark. [Link]

-

Zhou, J., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. European Journal of Medicinal Chemistry, 219, 113437. [Link]

-

PubChem. (n.d.). 2-Chloropyrimidin-5-amine. PubChem. [Link]

-

MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

-

PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. PubChem. [Link]

-

MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

Sources

- 1. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Amino-2-chloropyrimidin-4-ol | C4H4ClN3O | CID 86666701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Potential Biological Activity of 4-Amino-2-chloropyrimidin-5-ol

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] Its prevalence in nature, particularly as a component of nucleic acids, allows for favorable interactions with a wide array of biological targets.[1][3] This guide focuses on 4-Amino-2-chloropyrimidin-5-ol, a substituted aminopyrimidine with significant, yet largely unexplored, therapeutic potential. While direct biological data on this specific molecule is sparse, its structural features—an aminopyrimidine core, a chloro substituent, and a hydroxyl group—suggest a high probability of diverse pharmacological activities. This document synthesizes the known biological landscape of structurally related pyrimidine derivatives to build a robust, data-driven framework for investigating the potential of this compound. We present a series of proposed experimental workflows, grounded in established methodologies, to systematically evaluate its anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This guide is intended to serve as a comprehensive roadmap for researchers seeking to unlock the therapeutic value of this promising chemical entity.

Introduction: The Pyrimidine Scaffold and the Promise of this compound

The pyrimidine ring system is a privileged scaffold in drug discovery, renowned for its synthetic tractability and its ability to engage with a multitude of biological targets.[2][4] This has led to the development of pyrimidine-containing drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][5] The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore found in numerous biologically active compounds.[6]

This compound presents an intriguing profile for investigation. Its core structure is a 4-aminopyrimidine, and it is further functionalized with a chlorine atom at the 2-position and a hydroxyl group at the 5-position. These substituents offer key opportunities for molecular interactions and further chemical modification:

-

The Amino Group (C4): Can act as a hydrogen bond donor and acceptor, crucial for binding to target proteins.

-

The Chloro Group (C2): An electron-withdrawing group that can modulate the electronic properties of the pyrimidine ring and serve as a synthetic handle for creating derivatives via nucleophilic substitution.[7][8]

-